Potassium 4-chlorobenzenesulfonate

Catalog No.
S742704
CAS No.
78135-07-6
M.F
C6H4ClKO3S
M. Wt
230.71 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium 4-chlorobenzenesulfonate

CAS Number

78135-07-6

Product Name

Potassium 4-chlorobenzenesulfonate

IUPAC Name

potassium;4-chlorobenzenesulfonate

Molecular Formula

C6H4ClKO3S

Molecular Weight

230.71 g/mol

InChI

InChI=1S/C6H5ClO3S.K/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1

InChI Key

CRAWBPGXIICWMH-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1S(=O)(=O)[O-])Cl.[K+]

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)[O-])Cl.[K+]
Potassium 4-chlorobenzenesulfonate is a chemical compound with the molecular formula C6H4ClKO3S. It is also known as chlorobenzenesulfonic acid potassium salt or potassium p-chlorobenzenesulfonate. This compound belongs to the class of sulfonates and is widely used in various industries, including pharmaceuticals and agrochemicals.
Potassium 4-chlorobenzenesulfonate is a white crystalline powder that is soluble in water and ethanol. Its melting point is around 220-222°C, and it has a molecular weight of 240.71 g/mol. The compound has a pKa of 1.20, which indicates it is a strong acid.
There are several methods for synthesizing potassium 4-chlorobenzenesulfonate, including the reaction of p-chlorobenzenesulfonyl chloride with potassium hydroxide, and the reaction of potassium sulfite with p-chlorobenzene sulfonyl chloride in the presence of sodium hydroxide. The compound can be characterized using various analytical techniques, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.
To determine the purity and stability of potassium 4-chlorobenzenesulfonate, several analytical methods can be used, including high-performance liquid chromatography, capillary electrophoresis, and thin-layer chromatography. These methods are useful in evaluating the chemical composition of the compound and identifying any impurities.
Potassium 4-chlorobenzenesulfonate has shown antibacterial properties against various strains of bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. It is also used in the production of fungicides and herbicides due to its ability to inhibit the growth of fungi and plants.
Although potassium 4-chlorobenzenesulfonate is generally considered safe to handle, there are some safety concerns regarding its toxicity. It can cause skin and eye irritation upon contact and is hazardous if ingested or inhaled. Therefore, safety precautions should be taken when handling and storing the compound in scientific experiments.
Potassium 4-chlorobenzenesulfonate is widely used in scientific experiments due to its ability to solubilize and stabilize proteins and enzymes. It is also used as a buffer in biochemical assays and as a surfactant in chromatography applications.
Research on potassium 4-chlorobenzenesulfonate is ongoing, with several studies focusing on its antibacterial and antiviral properties. Other studies have investigated its potential use as a surfactant in the production of nanoparticles and the formulation of drug delivery systems.
Potassium 4-chlorobenzenesulfonate has potential implications in various fields of research and industry, including biotechnology, nanotechnology, and pharmaceuticals. It can be used as a stabilizer in bioprocessing and as a surfactant in the production of nanoparticles. In pharmaceuticals, it can be used in drug formulation and as a preservative for parenteral solutions.
Although potassium 4-chlorobenzenesulfonate has many potential applications, there are still limitations and challenges that need to be addressed. For example, its toxicity and safety concerns need to be thoroughly studied to ensure its safe use in various applications. Future research should focus on exploring its potential use as a stabilizer in biopharmaceuticals and as a surfactant in nanotechnology applications.
1. Investigating the environmental impact of potassium 4-chlorobenzenesulfonate on plant growth and soil microbial communities.
2. Developing new analytical methods to detect and quantify potassium 4-chlorobenzenesulfonate in food and environmental samples.
3. Studying the potential role of potassium 4-chlorobenzenesulfonate in drug delivery systems and its ability to enhance drug efficacy and bioavailability.
4. Investigating the mechanism of action of potassium 4-chlorobenzenesulfonate against bacteria and viruses and exploring its potential use as a new class of antimicrobial agents.
5. Exploring the potential use of potassium 4-chlorobenzenesulfonate in the production of new materials, including nanofibers and nanocomposites.
6. Investigating the effect of potassium 4-chlorobenzenesulfonate on the behavior and function of proteins and enzymes and exploring its potential use in biocatalysis and bioprocessing.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Other CAS

78135-07-6

Dates

Modify: 2023-08-15

Explore Compound Types